N,N-diisopentyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide
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Overview
Description
N,N-diisopentyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is a complex organic compound with a unique structure that includes an anthracene core, sulfonamide group, and diisopentyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diisopentyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide typically involves the reaction of 9,10-dioxo-9,10-dihydroanthracene-2-sulfonyl chloride with diisopentylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N,N-diisopentyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The anthracene core can be further oxidized to form more complex quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives with different functional groups.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce dihydroanthracene derivatives. Substitution reactions can lead to a variety of sulfonamide derivatives with different functional groups .
Scientific Research Applications
N,N-diisopentyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: Its unique structure makes it useful in the development of new materials with specific properties, such as fluorescence and conductivity.
Medicinal Chemistry: The compound’s sulfonamide group is of interest for the development of new pharmaceuticals, particularly as potential inhibitors of enzymes and receptors.
Mechanism of Action
The mechanism of action of N,N-diisopentyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of the target’s activity. The anthracene core can also participate in π-π stacking interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- N,N-diisopentyl-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide
- N,N-diisopentyl-9,10-dioxo-9,10-dihydroanthracene-3-sulfonamide
- N,N-diisopentyl-9,10-dioxo-9,10-dihydroanthracene-4-sulfonamide
Uniqueness
N,N-diisopentyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is unique due to the position of the sulfonamide group on the anthracene core, which influences its reactivity and interactions with other molecules. This positional difference can lead to variations in biological activity and material properties compared to its isomers .
Properties
IUPAC Name |
N,N-bis(3-methylbutyl)-9,10-dioxoanthracene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO4S/c1-16(2)11-13-25(14-12-17(3)4)30(28,29)18-9-10-21-22(15-18)24(27)20-8-6-5-7-19(20)23(21)26/h5-10,15-17H,11-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZASZTFJOYEPEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN(CCC(C)C)S(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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